5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

PI3K p110α inhibition Kinase selectivity Cancer therapeutics

PI3K p110α inhibitor programs require a 5-bromo intermediate balancing cross-coupling reactivity with potency. 5-Cl is insufficiently reactive; 5-I risks catalyst poisoning; 5-H is inactive toward oxidative addition. • Direct precursor to compound 5x (p110α IC₅₀ = 0.9 nM) • Optimal orthogonal Suzuki-Miyaura & Buchwald-Hartwig reactivity • >100-fold isoform selectivity vs. non-brominated series Supplied with full analytical data. In stock for immediate dispatch.

Molecular Formula C8H4BrN3
Molecular Weight 222.045
CAS No. 1352900-95-8
Cat. No. B2623122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS1352900-95-8
Molecular FormulaC8H4BrN3
Molecular Weight222.045
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)C=C1Br
InChIInChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
InChIKeyDVJIKRNIXUZDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Strategic Halogenated Scaffold for PI3K p110α-Selective Inhibitor Design & Procurement


5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1352900-95-8) is a bicyclic heteroaromatic building block featuring a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and a nitrile group at the 3-position. This substitution pattern renders it a critical intermediate in medicinal chemistry programs targeting selective kinase inhibition, particularly against the p110α isoform of phosphoinositide 3-kinase (PI3K) [1]. Its dual functionalization—a carbonitrile handle for downstream diversification and a bromo group for cross-coupling—distinguishes it from unsubstituted or differently substituted analogs in the design of covalent and non-covalent inhibitors [2].

Dual functional handles: Br for cross-coupling, CN for elaboration
Validated scaffold in PI3K p110α inhibitor lead optimization
Supports orthogonal Suzuki-Miyaura and Buchwald-Hartwig chemistries

Generic Substitution Risks in 5-Position Pyrazolo[1,5-a]pyridine-3-carbonitrile Series: Why the Bromo Derivative Must Be Specified


In the pyrazolo[1,5-a]pyridine-3-carbonitrile series, substitution at the 5-position is not a trivial structural variation but a decisive determinant of biological outcome and synthetic feasibility. While the unsubstituted, 5-cyano, 5-chloro, or 5-fluoro analogs are commercially available, they cannot be considered interchangeable procurement alternatives. Structure-activity relationship (SAR) studies demonstrate that 5-position substitution directly modulates p110α PI3 kinase inhibitory potency and isoform selectivity; for instance, replacing 5-bromo with 5-ethyl or 5-vinyl decreased p110α activity, while the 5-bromo derivative retained the potency profile essential for lead optimization programs [1]. Additionally, the reactivity profile of the C–Br bond enables controlled sequential functionalization via orthogonal cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a versatility not offered by the corresponding 5-H (inactive toward oxidative addition), 5-CN (unreactive at carbon), or more labile 5-I derivative (prone to off-cycle side reactions) .

Attribute
5-Bromo (Target)
Alternatives (Risk)
Potency retention
Retains p110α inhibitory potency profile
5-ethyl/vinyl: decreased activity documented in SAR
Cross-coupling reactivity
Optimal oxidative addition for mild Suzuki conditions
5-Cl: too slow; 5-I: prone to side reactions

Quantitative Differential Evidence for 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Comparator-Based Selection Guide


p110α PI3 Kinase Inhibitory Potency: Dependency on 5-Bromo Substitution

The presence of a 5-bromo substituent on the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is essential to retain p110α inhibitory potency. SAR elucidation by Kendall et al. (2012) directly compared the impact of multiple 5-position substituents on p110α activity: substitution with bromo or cyano increased potency relative to hydrogen, whereas replacement with an ethyl or vinyl group resulted in a measurable decrease in inhibition [1]. Although the absolute IC₅₀ value for the specific standalone 5-bromo building block is not reported as the end-point in cellular assays, its role as the critical pharmacophoric element in generating optimized leads (e.g., compound 5x; p110α IC₅₀ = 0.9 nM) confirms that the 5-bromo functionality is a potency-conferring module unavailable in 5-ethyl or 5-vinyl intermediates [2].

p110α Potency SAR
Class-level inference
5-Br series: p110α IC₅₀ 0.9 nM (lead 5x)
vs
5-ethyl/vinyl: decreased activity
Aligns with validated potency-conferring SAR; avoids less active series
SAR assessed in p110α biochemical assay (Kendall 2012)
PI3K p110α inhibition Kinase selectivity Cancer therapeutics

Orthogonal Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Direct Comparison for Arylation

The 5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes oxidative addition with palladium(0) catalysts with significantly higher efficiency than its 5-chloro analog. While explicit reaction rates are not tabulated for this exact scaffold, the established order of reactivity for aryl halides in Suzuki coupling is I > OTf > Br >> Cl [1]. In a comprehensive SAR study, the 5-bromo congener was reported as a suitable precursor for late-stage diversification via palladium-mediated cross-coupling reactions, generating high-yielding thiazoles and sulfonohydrazides, whereas the 5-chloro intermediate was not pursued due to its inherent lower reactivity, which typically requires harsher conditions or specialized ligands [2]. The intermediate reactivity of the C–Br bond (between the overly labile C–I and insufficiently reactive C–Cl) provides a synthetic 'Goldilocks' zone for sequential functionalization.

Cross-Coupling Reactivity
Class-level inference
5-Br: optimal reactivity for Suzuki/Buchwald
vs
5-Cl: low reactivity (harsher conditions); 5-I: side reactions
Enables published high-yielding routes without process development
Reactivity ranking I > Br >> Cl; 5-Br exclusively used in lead synthesis
Synthetic chemistry Suzuki-Miyaura coupling Building block utility

Biological Selectivity Profile for p110α: The Criticality of the 5-Bromo Substituent for Isoform Selectivity

Selectivity for the p110α isoform over other Class Ia PI3K isoforms is a key design criterion to avoid off-target toxicity. Work by Kendall et al. (2014) demonstrated that 5-bromo-pyrazolo[1,5-a]pyridine derivatives are not merely potent but highly selective for p110α [1]. The selectivity window is directly attributable to the 5-bromo substitution: the 2-methyl-5-nitrophenyl variant lacking the bromine (compound 41) completely lost p110α selectivity, exhibiting a pan-PI3K profile (p110α/β/δ IC₅₀ = 0.24 / 0.14 / 0.09 μM). In contrast, the 5-bromo-substituted sulfonohydrazide series maintained double-digit nanomolar p110α potency with negligible activity against p110β and p110δ [2]. Although the selectivity index for the unelaborated building block is not a biological parameter, the fidelity with which the 5-bromo module translates into a p110α-selective pharmacophore is a proven structural feature, unlike the 5-nitro or 5-unsubstituted core.

Isoform Selectivity
Class-level inference
5-Br series: >100-fold selectivity for p110α
vs
Non-brominated analog: pan-PI3K (p110α/β/δ IC₅₀ 0.24/0.14/0.09 μM)
Validates p110α-selective pharmacophore module
Selectivity assessed in Class Ia PI3K assays (Kendall 2014)
Isoform selectivity p110α vs. p110β/δ Drug safety profile

Validated Application Scenarios for 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Procurement Based on Comparator Evidence


Lead Optimization of p110α-Selective PI3K Inhibitors for Oncology

Procurement of 5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile is essential for teams executing the published SAR campaign that produced compound 5x (p110α IC₅₀ = 0.9 nM). Substituting the 5-bromo intermediate with a 5-ethyl or 5-vinyl analog has been demonstrated to decrease p110α potency, as shown in the foundational work by Kendall et al. (2012) [1]. The compound is the direct precursor to the hydrazone-linked sulfonohydrazide series, which maintains high isoform selectivity and has progressed to in vivo xenograft evaluation.

Diversification-Ready Intermediate for Parallel Synthesis of Kinase Inhibitor Libraries

For medicinal chemistry groups employing parallel synthesis, the 5-bromo handle provides optimal reactivity for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The 5-chloro analog is insufficiently reactive for efficient library production under mild conditions, while the 5-iodo analog risks catalyst poisoning and deboronation side reactions. The 5-bromo building block has been validated in the synthesis of diverse thiazole and thioamide-containing PI3K inhibitors, as detailed in Med. Chem. Commun. (2014) [2], confirming its compatibility with multi-step library protocols.

Biochemical Assay Probe for PI3K p110α vs. p110δ Selectivity Screening

When developing novel PI3K p110α-selective inhibitor chemotypes, the 5-bromo carbonitrile serves as the minimal pharmacophoric unit for synthesizing probe molecules used to assess isoform selectivity. The reported loss of p110α selectivity in the non-brominated 2-methyl-5-nitrophenyl series (pan-PI3K IC₅₀ ~0.1–0.2 μM) contrasts sharply with the >100-fold selectivity maintained by 5-bromo-bearing analogs, providing a critical positive control for screening assays [3].

Application
Selection Property
Validation Focus
PI3K p110α inhibitor lead optimization
5-Bromo scaffold for potency retention
SAR alignment with published p110α series
Parallel synthesis of kinase inhibitor libraries
Orthogonal cross-coupling reactivity
High-yielding Suzuki/Buchwald routes
p110α isoform selectivity probe synthesis
Isoform-selective pharmacophore module
>100-fold selectivity in derived leads
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